molecular formula C13H9NO6S B2719894 4-Formylphenyl 3-nitrobenzenesulfonate CAS No. 1334304-62-9

4-Formylphenyl 3-nitrobenzenesulfonate

Cat. No.: B2719894
CAS No.: 1334304-62-9
M. Wt: 307.28
InChI Key: CQHVYKWIIJFDTG-UHFFFAOYSA-N
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Description

4-Formylphenyl 3-nitrobenzenesulfonate is an organic compound with the molecular formula C13H9NO6S and a molecular weight of 307.28 g/mol . This compound is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl 3-nitrobenzenesulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-formylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an aqueous medium. The product is then isolated by filtration and recrystallized from an appropriate solvent, such as ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Formylphenyl 3-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under basic conditions.

Major Products Formed:

    Oxidation: 4-Formylbenzoic acid derivatives.

    Reduction: 4-Aminophenyl 3-nitrobenzenesulfonate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formylphenyl 3-nitrobenzenesulfonate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Formylphenyl 3-nitrobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions with biological molecules .

Biological Activity

4-Formylphenyl 3-nitrobenzenesulfonate is an organic compound characterized by a formyl group attached to a phenyl ring, along with a nitrobenzenesulfonate moiety. Its unique structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

  • Molecular Formula : C13H9NO6S
  • Molecular Weight : 303.28 g/mol
  • CAS Number : 1432437-14-3

The compound features a formyl group (–CHO), which can participate in various chemical reactions, enhancing its reactivity and potential biological applications.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.
  • Enhanced Solubility : The sulfonate group increases the compound's solubility in aqueous environments, facilitating its interaction with biological molecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives possess potent antibacterial and antifungal activities due to their ability to inhibit bacterial enzymes involved in cell wall synthesis.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. For example, it may inhibit enzymes such as UDP-N-acetylmuramic acid:L-alanine ligase (MurC), which is crucial for bacterial cell wall biosynthesis. This inhibition can lead to bactericidal effects, making it a candidate for antibiotic development .

Case Studies

  • Inhibition of MurC : A study demonstrated that novel sulfonamide derivatives, including those related to this compound, effectively inhibited MurC, showcasing their potential as antibacterial agents .
  • Antitumor Activity : Another investigation into similar compounds revealed their ability to induce apoptosis in cancer cell lines, suggesting that modifications of the nitrobenzenesulfonate structure could enhance antitumor efficacy .

Data Table: Biological Activity Overview

Activity TypeCompound ExampleIC50 (µM)Reference
AntimicrobialThis compound25
Enzyme InhibitionMurC Inhibitor<10
AntitumorRelated Nitro Compounds<15

Properties

IUPAC Name

(4-formylphenyl) 3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c15-9-10-4-6-12(7-5-10)20-21(18,19)13-3-1-2-11(8-13)14(16)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHVYKWIIJFDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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